An In-depth Technical Guide to Methyl 1-pivaloyl-1H-indole-6-carboxylate
An In-depth Technical Guide to Methyl 1-pivaloyl-1H-indole-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 1-pivaloyl-1H-indole-6-carboxylate (CAS No. 957127-83-2), a key intermediate in synthetic organic and medicinal chemistry. This document delineates its chemical and physical properties, provides a detailed synthesis protocol, discusses its reactivity, and explores its applications in the synthesis of biologically active molecules.
Introduction: The Strategic Importance of a Protected Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] However, the reactivity of the indole nitrogen and the C3 position can complicate synthetic transformations. The introduction of a protecting group on the indole nitrogen is a common strategy to enhance stability, modulate reactivity, and direct substitution to other positions on the indole ring.
Methyl 1-pivaloyl-1H-indole-6-carboxylate emerges as a valuable building block in this context. The pivaloyl group, a sterically hindered acyl moiety, serves as a robust protecting group for the indole nitrogen.[3] This protection is crucial for preventing undesired side reactions during subsequent chemical modifications of the indole ring or the ester functionality. The methyl ester at the 6-position provides a versatile handle for further elaboration, enabling the synthesis of a diverse array of more complex molecules, particularly in the pursuit of novel therapeutics.[4][5]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a compound is fundamental for its effective use in research and development. The key properties of Methyl 1-pivaloyl-1H-indole-6-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 957127-83-2 | [6] |
| Molecular Formula | C₁₅H₁₇NO₃ | [6] |
| Molecular Weight | 259.30 g/mol | [6] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from structure |
| Storage | Store in a cool, dry place away from light. | [6] |
Spectroscopic Profile
While a publicly available, comprehensive set of spectra for this specific compound is limited, the expected spectral data, based on the analysis of its structure and comparison with similar compounds, are as follows:
-
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): ~8.2 (s, 1H, H-7), ~7.8 (d, 1H, H-5), ~7.6 (d, 1H, H-4), ~7.3 (d, 1H, H-2), ~6.6 (d, 1H, H-3), ~3.9 (s, 3H, -OCH₃), ~1.4 (s, 9H, -C(CH₃)₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm): ~177 (C=O, pivaloyl), ~167 (C=O, ester), ~138 (C-7a), ~131 (C-3a), ~129 (C-6), ~123 (C-4), ~122 (C-5), ~116 (C-7), ~108 (C-3), ~105 (C-2), ~52 (-OCH₃), ~40 (quaternary C, pivaloyl), ~28 (-C(CH₃)₃).
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~2970 (C-H, aliphatic), ~1725 (C=O, ester), ~1690 (C=O, amide), ~1600, ~1480 (C=C, aromatic), ~1250 (C-O, ester).
-
-
Mass Spectrometry (MS):
-
Expected [M]+: 259.12.
-
Synthesis of Methyl 1-pivaloyl-1H-indole-6-carboxylate
The synthesis of Methyl 1-pivaloyl-1H-indole-6-carboxylate is typically achieved through the N-acylation of the corresponding indole precursor, methyl 1H-indole-6-carboxylate. The following protocol is a representative procedure based on established methods for N-acylation of indoles using pivaloyl chloride.[3][7][8]
Experimental Protocol: N-Pivaloylation of Methyl 1H-indole-6-carboxylate
Objective: To synthesize Methyl 1-pivaloyl-1H-indole-6-carboxylate by N-acylation of methyl 1H-indole-6-carboxylate with pivaloyl chloride.
Materials:
-
Methyl 1H-indole-6-carboxylate
-
Pivaloyl chloride[8]
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 1H-indole-6-carboxylate (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (Et₃N, 1.2 eq) dropwise with stirring.
-
Acylation: Slowly add pivaloyl chloride (1.1 eq) to the reaction mixture at 0 °C.[7]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford Methyl 1-pivaloyl-1H-indole-6-carboxylate as a solid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the pivaloyl chloride.
-
Anhydrous Solvent: Ensures that the reagents are not consumed by reaction with water.
-
DMAP as a Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction by forming a more reactive N-acylpyridinium intermediate.
-
Triethylamine as a Base: Neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
Aqueous Work-up: Removes the triethylamine hydrochloride salt, excess base, and other water-soluble impurities.
-
Chromatographic Purification: Separates the desired product from any unreacted starting materials or byproducts.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Methyl 1-pivaloyl-1H-indole-6-carboxylate.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of Methyl 1-pivaloyl-1H-indole-6-carboxylate is primarily centered around the ester functionality and the indole nucleus, with the pivaloyl group serving as a key modulator of this reactivity.
Reactions at the Ester Group
The methyl ester at the C6 position can undergo various transformations, including:
-
Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) will yield the corresponding carboxylic acid, 1-pivaloyl-1H-indole-6-carboxylic acid. This carboxylic acid can then be coupled with various amines to form amides, a common structural motif in many pharmaceuticals.
-
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, often in the presence of a catalyst.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (1-pivaloyl-1H-indol-6-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions Involving the Indole Nucleus
The pivaloyl group is a robust protecting group, stable to a variety of reaction conditions. However, it can be removed when desired.
-
Deprotection: The pivaloyl group is known to be difficult to remove under standard acidic or basic conditions. However, it can be cleaved using strong bases such as lithium diisopropylamide (LDA) at elevated temperatures.[9] This orthogonality makes it a valuable protecting group in multi-step syntheses.
Role as a Key Intermediate in Drug Discovery
Indole-6-carboxylate derivatives are of significant interest in medicinal chemistry due to their potential to act as inhibitors of various enzymes, particularly kinases.[5][10] Methyl 1-pivaloyl-1H-indole-6-carboxylate serves as a crucial starting material for the synthesis of libraries of compounds that can be screened for biological activity.
Potential Therapeutic Targets:
The indole-6-carboxamide scaffold, accessible from Methyl 1-pivaloyl-1H-indole-6-carboxylate, has been explored for the development of antagonists for peptidoleukotriene receptors, which are implicated in asthma and other inflammatory conditions.[11]
Logical Relationship Diagram
Caption: Drug discovery workflow starting from the title compound.
Conclusion
Methyl 1-pivaloyl-1H-indole-6-carboxylate is a strategically important building block for organic and medicinal chemists. The presence of a robust pivaloyl protecting group allows for selective manipulations at the C6-ester functionality, while the indole scaffold provides a template for the development of novel, biologically active molecules. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and an exploration of its reactivity and potential applications, serving as a valuable resource for researchers in the field of drug discovery and development.
References
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Organic Syntheses Procedure. (n.d.). The flask is resealed with the septum and is flushed with nitrogen. The suspension is stirred for 5 min and then cooled to 0 °C in an ice-water bath for 20 min. Retrieved from [Link]
- Avendaño, C., Sánchez, J. D., & Menéndez, J. C. (2005). An Efficient Procedure for the Deprotection of N-Pivaloylindoles, Carbazoles and β-Carbolines with LDA. Synlett, 2005(01), 107-110.
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ResearchGate. (2015, August 27). Can anyone help with the synthesis of a secondary amide from carboxylic acid? Retrieved from [Link]
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- Rao, K. V. B., Reddy, A. S., & Kumar, K. A. (2016). Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(6), 2442-2450.
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Coles, S. L. (née Huth), & Hursthouse, M. B. (2008). 1-Methyl-1H-indole-6-carboxylic acid. eCrystals - University of Southampton. Retrieved from [Link]
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